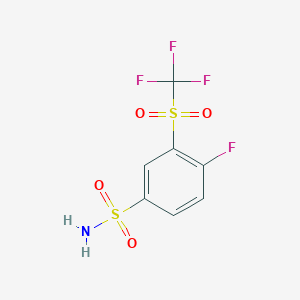

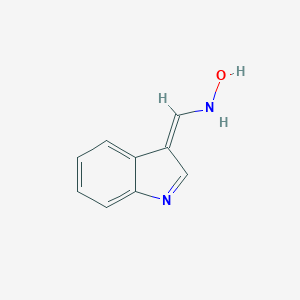

(2S,3R,4E)-2-Amino-4-decene-1,3-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of molecules similar to "(2S,3R,4E)-2-Amino-4-decene-1,3-diol," particularly those involving chiral 1,2-amino alcohols and 1,2-diols, has been significantly advanced through direct asymmetric synthesis methods. Organocatalytic reactions have been employed to achieve high enantiomeric enrichment of anti-1,2-amino alcohols and syn-1,2-diols, utilizing primary amine-containing amino acids as catalysts. These methods offer practical, efficient routes for synthesizing structurally complex and biologically relevant molecules (Ramasastry et al., 2007).

Molecular Structure Analysis

The molecular structure and spectroscopic analysis of related compounds have been thoroughly investigated, revealing detailed insights into their structural characteristics. For instance, novel compounds synthesized through slow evaporation techniques have been characterized using XRD, FTIR, NMR, and UV–Vis spectra alongside DFT computations. These studies not only provide a deep understanding of the molecular structure but also evaluate the compound's electronic properties and potential nonlinear optical (NLO) behavior (Pavitha et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving "(2S,3R,4E)-2-Amino-4-decene-1,3-diol" and its analogs often involve complex transformations, including cycloadditions, which are crucial for synthesizing various bioactive molecules. Enantioselective cycloaddition reactions have expanded to incorporate reactive olefinic components, enabling the synthesis of chiral 1,2-amino alcohols, 1,2-diamines, and β-amino acids with high yields and enantioselectivity. Such reactions underline the versatility and synthetic utility of these compounds in organic synthesis (Reddy et al., 2017).

Physical Properties Analysis

The physical properties of compounds related to "(2S,3R,4E)-2-Amino-4-decene-1,3-diol" have been explored through various studies, focusing on their crystalline structure, protolytic properties, and alkylating activities. These investigations provide valuable information on the stability, solubility, and reactivity of such compounds, contributing to their application in further chemical syntheses and potential industrial applications (Budzisz et al., 2005).

Propiedades

IUPAC Name |

(E,2S,3R)-2-aminodec-4-ene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-10(13)9(11)8-12/h6-7,9-10,12-13H,2-5,8,11H2,1H3/b7-6+/t9-,10+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBOJQHSJYZATL-LOSXEJPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC(C(CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/[C@H]([C@H](CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90476457 |

Source

|

| Record name | (E,2S,3R)-2-aminodec-4-ene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R,4E)-2-Amino-4-decene-1,3-diol | |

CAS RN |

235431-59-1 |

Source

|

| Record name | (E,2S,3R)-2-aminodec-4-ene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4S)-3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B30697.png)

![2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione](/img/structure/B30719.png)

![3-Azaspiro[5.5]undecane hydrochloride](/img/structure/B30734.png)